N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group, at position 5 with an isopropyl (propan-2-yl) group, and a carboxamide moiety at position 4 linked to a furan-2-ylmethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan moiety may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-propan-2-yl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c1-11(2)16-15(17(26)22-10-14-7-4-8-27-14)23-24-25(16)13-6-3-5-12(9-13)18(19,20)21/h3-9,11H,10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKQNYXWKCZCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H17F3N4O2, with a molecular weight of 378.3 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F3N4O2 |
| Molecular Weight | 378.3 g/mol |
| CAS Number | 954852-42-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.
- In vitro Studies : In a study evaluating triazole derivatives, it was found that compounds with electron-withdrawing groups at specific positions exhibited enhanced biological activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The most active compounds demonstrated IC50 values significantly lower than standard treatments like Prodigiosin .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction through the activation of caspase pathways. Flow cytometry analyses indicated that certain derivatives could arrest the cell cycle at the G1 phase and trigger apoptotic pathways .
Antifungal Activity
The triazole core is well-known for its antifungal properties. Recent literature emphasizes the broad-spectrum antifungal activity of various triazole derivatives.
- Structure-Activity Relationship (SAR) : The presence of specific functional groups on the triazole ring enhances antifungal efficacy. For example, modifications that increase hydrophobic interactions with fungal cell membranes have been shown to improve activity against resistant strains .
- Case Study : A comparative study on novel triazoles indicated that certain derivatives exhibited potent antifungal activity against Candida species and Aspergillus fumigatus, with minimal inhibitory concentrations (MICs) in the low micromolar range .
Recent Developments
Recent advancements in synthetic methodologies have allowed for the rapid development of new triazole derivatives with improved pharmacological profiles. For instance:
- Molecular Docking Studies : These studies revealed strong interactions between the triazole derivatives and target enzymes involved in fungal biosynthesis pathways, suggesting a rational basis for their design .
Future Directions
Further research is necessary to explore:
- In vivo Efficacy : While in vitro studies provide valuable insights, in vivo studies are essential to evaluate the therapeutic potential and safety profiles of these compounds.
- Combination Therapies : Investigating the synergistic effects of triazole derivatives with existing antifungal or anticancer agents could lead to more effective treatment regimens.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that triazole derivatives, including the compound , exhibit promising anticancer properties. Fluorinated triazoles have been identified as effective inhibitors of cancer cell growth. For instance, studies have shown that triazoles can inhibit key enzymes involved in cancer progression, such as thymidylate synthase (TS), leading to significant growth inhibition in various cancer cell lines including prostate (PC-3), breast (MDA-MB-231), and renal (ACHN) cancers .
In particular, the presence of trifluoromethyl groups enhances the compound's potency against cancer cells by improving hydrophobicity and stability. The incorporation of these functional groups has been linked to increased cytotoxicity compared to non-fluorinated counterparts .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Triazole derivatives have been explored for their efficacy against a range of bacterial and fungal pathogens. For example, compounds similar to N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide have shown activity against strains of Escherichia coli, Staphylococcus aureus, and Candida albicans. The incorporation of fluorinated groups appears to enhance their antimicrobial spectrum and potency .
Agricultural Applications
Pesticide Development
Triazole compounds are being investigated for use in agricultural pesticides due to their ability to inhibit fungal growth. The unique structural features of this compound may contribute to its effectiveness as a fungicide. The compound's ability to disrupt fungal cell membranes or inhibit key biosynthetic pathways is a focus of ongoing research .
Material Science
Polymer Chemistry
The unique properties of triazoles make them suitable for applications in polymer chemistry. Their ability to form stable linkages can be utilized in the synthesis of advanced materials with desirable mechanical and thermal properties. Research into polymer composites incorporating triazole derivatives is ongoing, with potential applications in coatings, adhesives, and other materials requiring enhanced durability and resistance to environmental factors .
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of key enzymes; enhanced cytotoxicity |
| Antimicrobial agents | Broad spectrum against bacteria and fungi | |
| Agricultural | Pesticides | Effective against fungal infections |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of fluorinated triazoles, compounds similar to this compound were evaluated for their IC50 values against various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of triazole derivatives found that compounds with trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotics in clinical settings .
Comparison with Similar Compounds
Structural Analogs in Antitumor Research
Key Example: 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyridin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Differences: Replaces the furan-2-ylmethyl group with a 3-fluoro-4-(thienopyridinyloxy)phenyl moiety. Lacks the isopropyl substituent at position 3.
- Bioactivity : Acts as a selective c-Met inhibitor, inducing apoptosis in cancer cell lines (e.g., MCF-7, HepG2) with growth inhibition (GP) values up to 68.09% .
Tetrahydrofuran-2-yl Analog :
- Features a saturated tetrahydrofuran-2-yl group instead of the aromatic furan.
- Exhibits comparable GP (70.01%) against NCI-H522 lung cancer cells, suggesting minor steric or electronic effects from ring saturation .
Physicochemical Properties :
Agrochemical Relevance
Trifluoromethylphenyl-Containing Pesticides (): Compounds like cyclaniliprole and chlorantraniliprole (ryanodine receptor modulators) share the trifluoromethylphenyl motif, which enhances binding to insecticidal targets.
Carboxamide-Based Pesticides ():
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) demonstrates that carboxamides with hydrophobic substituents exhibit fungicidal activity. The target compound’s furan and triazole groups may confer distinct target specificity .
Research Implications and Gaps
- Antitumor Potential: Structural parallels to c-Met inhibitors () warrant evaluation of kinase inhibition and cytotoxicity assays.
- Agrochemical Screening: Testing against insecticidal targets (e.g., ryanodine receptors) could reveal novel modes of action.
- Synthetic Optimization : Adapting Methods A/B () may improve yield and purity during scale-up .
Preparation Methods
Diazotization and Azidation
The azide precursor, 3-(trifluoromethyl)phenyl azide, is synthesized from 3-(trifluoromethyl)aniline via diazotization followed by sodium azide displacement.
Procedure :
- Dissolve 3-(trifluoromethyl)aniline (1.0 equiv) in HCl (3.0 equiv) at 0–5°C.
- Add NaNO₂ (1.1 equiv) dropwise to form the diazonium salt.
- Introduce NaN₃ (1.2 equiv) and stir for 2 h.
- Extract the azide with ethyl acetate and purify via silica gel chromatography.
Key Considerations :
- Temperature control (<5°C) prevents diazonium salt decomposition.
- Azides are thermally sensitive; storage at −20°C in dark conditions is recommended.
Preparation of β-Ketoester Intermediate
Claisen Condensation
Ethyl 3-oxo-4-methylpentanoate, the β-ketoester bearing an isopropyl group, is synthesized via Claisen condensation of ethyl isobutyrate and ethyl acetate under basic conditions.
Procedure :
- Combine ethyl isobutyrate (1.0 equiv) and ethyl acetate (1.2 equiv) in dry THF.
- Add NaH (1.5 equiv) at 0°C and reflux for 12 h.
- Quench with aqueous NH₄Cl, extract with ethyl acetate, and concentrate.
- Purify via vacuum distillation (yield: 65–70%).
Characterization :
- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.30 (d, 6H, (CH₃)₂CH), 2.85 (m, 1H, (CH₃)₂CH), 4.15 (q, 2H, CH₂CH₃), 3.45 (s, 2H, COCH₂).
Cycloaddition Reaction for Triazole Core Formation
Base-Mediated Cyclization
The triazole core is assembled by reacting 3-(trifluoromethyl)phenyl azide with ethyl 3-oxo-4-methylpentanoate in the presence of DBU.
Procedure :
- Dissolve the azide (1.0 equiv) and β-ketoester (1.1 equiv) in THF.
- Add DBU (1.5 equiv) and stir at 70°C for 18 h.
- Acidify with HCl (1M), extract with EtOAc, and concentrate.
- Purify via recrystallization (ethanol/water) to yield 1-[3-(trifluoromethyl)phenyl]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (yield: 78%).
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DBU | THF | 70 | 78 |
| t-BuOK | DMF | 80 | 65 |
| K₂CO₃ | MeCN | 60 | 42 |
Amide Bond Formation with Furan-2-ylmethylamine
Carboxylic Acid Activation and Coupling
The carboxylic acid is converted to the carboxamide via EDCl/HOBt-mediated coupling with furan-2-ylmethylamine.
Procedure :
- Dissolve the triazole carboxylic acid (1.0 equiv) in DMF.
- Add EDCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv).
- Introduce furan-2-ylmethylamine (1.5 equiv) and stir at 25°C for 12 h.
- Quench with water, extract with EtOAc, and purify via silica gel chromatography (yield: 85%).
Characterization :
- ¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, (CH₃)₂CH), 2.95 (m, 1H, (CH₃)₂CH), 4.55 (d, 2H, CH₂-furan), 6.40 (m, 1H, furan H-3), 6.80 (d, 1H, furan H-4), 7.45 (m, 4H, Ar-H), 8.20 (s, 1H, triazole H-5).
- ¹³C NMR : δ 22.1 ((CH₃)₂CH), 30.5 ((CH₃)₂CH), 45.2 (CH₂-furan), 110.5–142.0 (aromatic/triazole carbons), 165.0 (CONH).
Purification and Analytical Validation
Chromatographic Purification
Final purification employs silica gel chromatography (hexane/EtOAc 3:1) to isolate the product with >98% purity.
Spectroscopic Confirmation
- IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring).
- HRMS : [M+H]⁺ calcd. for C₂₀H₂₀F₃N₄O₂: 429.1534; found: 429.1536.
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide?
- The synthesis typically involves multi-step processes:
Triazole ring formation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to position substituents regioselectively .
Carboxamide coupling using reagents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) .
Purification via column chromatography or recrystallization to isolate the product in >95% purity .
- Key variables include solvent choice (DMF, ethanol), temperature (room temp to reflux), and catalyst optimization (Cu vs. Ru for regioselectivity) .
Q. How is the compound characterized structurally?
- Spectroscopic techniques :
- NMR (¹H/¹³C) to confirm proton environments and carbon frameworks, with aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR) .
- FT-IR for functional groups: C=O stretch (~1650 cm⁻¹), triazole ring (~1450 cm⁻¹) .
- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 424.1) .
Q. What are its key physicochemical properties?
- Solubility : Highly lipophilic (log P ~3.5), soluble in DMSO, ethanol, and dichloromethane; limited aqueous solubility .
- Thermal stability : Decomposition above 200°C, with melting point ~180–185°C (DSC) .
Advanced Research Questions
Q. How can contradictory spectroscopic data be resolved during structural elucidation?
- Cross-validation : Combine NMR with X-ray crystallography to resolve ambiguities in regiochemistry or stereochemistry .
- Computational modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .
- Dynamic effects : Account for conformational flexibility via variable-temperature NMR to identify rotamers or tautomers .
Q. What strategies optimize bioactivity assays for this compound?
- Target selection : Prioritize enzymes (e.g., kinases, CYP450) or receptors (e.g., GPCRs) based on structural analogs with known activity .
- Assay design :
- Enzyme inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC₅₀ determination .
- Cellular assays : Evaluate cytotoxicity via MTT or apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .
Q. How can synthetic yields be improved for analogs with varying substituents?
- Catalyst screening : Compare Cu(I), Ru(II), or Ir(III) catalysts for regioselectivity in triazole formation .
- Solvent optimization : Test DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and byproduct formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) for temperature-sensitive intermediates .
Q. What computational approaches predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ADMETlab to estimate cytochrome P450 interactions and hepatic clearance .
- Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s BioLuminate .
- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
